![molecular formula C12H12N2O2S B6352627 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline CAS No. 1154327-08-8](/img/structure/B6352627.png)
2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is a chemical compound that belongs to the class of nitroanilines. It contains a total of 30 bonds, including 18 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aromatic), 1 nitro group (aliphatic), and 1 Thiophene .
Synthesis Analysis
The synthesis of this compound involves the use of freshly prepared 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline ligand with Zn (II) sulphate heptahydrate in a 1:1 molar ratio . The ligand and the complex were characterized using different spectroscopic techniques .Molecular Structure Analysis
The molecular formula of this compound is C12H12N2O2S. The molecular weight is 248.30 g/mol. The complex was assigned a distorted square pyramidal geometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 234.28 g/mol, a XLogP3-AA of 3.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, and a topological polar surface area of 86.1 Ų .Scientific Research Applications
Synthesis and Characterization
2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline and related compounds have been extensively studied for their synthesis, characterization, and potential applications in various fields of scientific research. These studies involve the condensation reactions of thiophenyl derivatives to form Schiff bases and their complexes, which are characterized by a range of spectroscopic techniques. For example, the synthesis of metal(II) thiophenyl Schiff base complexes has been reported, demonstrating the formation of complexes with specific geometric structures and magnetic properties, suitable for potential applications in materials science and catalysis (Osowole, 2011). Another study presented the synthesis of geminally activated nitro dienes through the condensation of thiophenyl derivatives, highlighting their structural confirmation via NMR and IR spectroscopy (Baichurin et al., 2019).
Molecular Structure Analysis
The molecular structure of thiophene-based aniline derivatives has been explored using spectroscopic and theoretical methods, including FT–IR, UV–Vis, HF, and DFT, to understand their electronic structure and potential applications in electronics and photonics. For instance, a detailed investigation on 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline provided insights into its crystal structure, electronic spectra, and theoretical properties, supporting its application in the design of electronic and optoelectronic devices (Ceylan et al., 2016).
Corrosion Inhibition
Thiophene-based Schiff bases have also been studied for their corrosion inhibition properties, indicating their potential as protective agents for metals in acidic environments. Research on (NE)-N-(thiophen-3-ylmethylene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated its efficiency as a corrosion inhibitor, with the inhibition efficiency increasing with the concentration of the inhibitor. This study opens avenues for applications in corrosion protection and materials preservation (Daoud et al., 2014).
Electrochromic Materials
The application of thiophene-aniline derivatives in electrochromic materials has been explored, showing promising results for the development of devices with adjustable optical properties. A study synthesizing novel electrochromic materials employing nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor demonstrated their potential in NIR electrochromic applications, highlighting their outstanding optical contrasts and fast switching speeds (Li et al., 2017).
Synthesis of Indoprofen
The selective reduction of nitroarene compounds to aniline derivatives has been leveraged in the efficient synthesis of pharmaceuticals, such as indoprofen. The study utilizing InCl3-catalyzed selective reduction showcased the versatility of this approach in synthesizing important medicinal compounds from nitroarene precursors (Ogiwara et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline is DNA, as suggested by the DNA binding assays conducted in a study . The compound has been used to synthesize a novel metal complex with Zn (II) sulphate heptahydrate, which was found to interact with CT-DNA .
Mode of Action
The mode of action of this compound involves its interaction with DNA. The compound forms a complex with Zn (II) sulphate heptahydrate, which was found to bind to CT-DNA . The interaction of the Zn (II) complex with CT-DNA was investigated using Fluorescence Spectroscopy, viscosity measurement, and adsorption measurement .
Pharmacokinetics
The admet characteristics of the complex synthesized using this compound were assessed using admet analysis . The in-silico ADMET properties pointed to a significant drug-likeness feature in the synthesized compounds, based on the Lipinski criteria .
Result of Action
The result of the action of this compound is primarily observed at the molecular level, where it interacts with DNA. The compound’s antibacterial activity was also assessed, with a comparative in vitro antibacterial activity study conducted against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains .
Biochemical Analysis
Biochemical Properties
The 2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline compound has been found to interact with various biomolecules. In a study, it was used to synthesize a metal complex that was characterized using different spectroscopic techniques . The complex was found to interact with CT-DNA, as investigated by fluorescence spectroscopy, viscosity measurement, and adsorption measurement .
Cellular Effects
The synthesized complex of this compound has shown to have antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus strains . This suggests that the compound may have an impact on cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The synthesized complex of this compound was found to interact with CT-DNA . This interaction suggests that the compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The synthesized complex of this compound was characterized using different spectroscopic techniques , suggesting that the compound’s effects could be studied over time in laboratory settings.
properties
IUPAC Name |
2-nitro-N-(1-thiophen-2-ylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9(12-7-4-8-17-12)13-10-5-2-3-6-11(10)14(15)16/h2-9,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUSTGWHIQIPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.